7-Bromo-4-methylquinolin-2(1h)-one
Overview
Description
7-Bromo-4-methylquinolin-2(1H)-one is a chemical compound with the molecular formula C10H8BrNO. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom and a methyl group on the quinoline ring enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-methylquinolin-2(1H)-one typically involves the bromination of 4-methylquinolin-2(1H)-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions usually require heating to facilitate the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-methylquinolin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, base (e.g., potassium carbonate), and solvents like toluene or DMF.
Major Products Formed
Substitution: Formation of 4-methylquinolin-2(1H)-one derivatives with various substituents.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinoline derivatives.
Coupling: Formation of biaryl compounds with extended conjugation.
Scientific Research Applications
7-Bromo-4-methylquinolin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory compounds.
Biological Studies: The compound is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It is employed in the development of organic semiconductors and light-emitting materials.
Chemical Biology: The compound is used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 7-Bromo-4-methylquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The bromine atom and the quinoline core can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Methylquinolin-2(1H)-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
7-Chloro-4-methylquinolin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
7-Bromoquinolin-2(1H)-one:
Uniqueness
7-Bromo-4-methylquinolin-2(1H)-one is unique due to the presence of both a bromine atom and a methyl group on the quinoline ring. This combination enhances its chemical reactivity and potential for diverse applications in medicinal chemistry, material science, and biological studies.
Properties
IUPAC Name |
7-bromo-4-methyl-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-4-10(13)12-9-5-7(11)2-3-8(6)9/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVDHSVVOTZPAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50303614 | |
Record name | 7-bromo-4-methylquinolin-2(1h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50303614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89446-51-5 | |
Record name | 89446-51-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159382 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-bromo-4-methylquinolin-2(1h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50303614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-4-methyl-1,2-dihydroquinolin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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